molecular formula C4H7BrO3S B8476993 1-Bromo-1-(methylsulfonyl)propan-2-one

1-Bromo-1-(methylsulfonyl)propan-2-one

Cat. No.: B8476993
M. Wt: 215.07 g/mol
InChI Key: SQFPPVYXWQWLKS-UHFFFAOYSA-N
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Description

1-Bromo-1-(methylsulfonyl)propan-2-one is a brominated ketone derivative featuring a methylsulfonyl group at the α-position. This compound is of interest in organic synthesis due to the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the adjacent carbonyl carbon, making it a reactive intermediate for nucleophilic substitutions or cycloadditions . Its synthesis typically involves oxidation of thioether precursors or direct bromination of sulfonyl-containing ketones, with reported yields exceeding 90% under optimized conditions .

Properties

Molecular Formula

C4H7BrO3S

Molecular Weight

215.07 g/mol

IUPAC Name

1-bromo-1-methylsulfonylpropan-2-one

InChI

InChI=1S/C4H7BrO3S/c1-3(6)4(5)9(2,7)8/h4H,1-2H3

InChI Key

SQFPPVYXWQWLKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(S(=O)(=O)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Sulfonyl vs. Other Groups

The methylsulfonyl group in 1-bromo-1-(methylsulfonyl)propan-2-one distinguishes it from analogs with alternative substituents:

  • 1-Bromo-1-(tert-butylsulfonyl)pentane : The tert-butylsulfonyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the methylsulfonyl variant. This compound was synthesized with 90% yield via Oxone® oxidation .
  • 2-Bromo-1-(4-methylphenyl)propan-1-one : Replacing the sulfonyl group with an aryl ring (e.g., 4-methylphenyl) shifts the electronic properties, decreasing electrophilicity at the carbonyl carbon. This compound is used in pharmaceutical intermediates but requires harsher reaction conditions for substitutions .
  • 1-(4-Bromophenylimino)-1-(phenylhydrazono)propan-2-one: The absence of a sulfonyl group but presence of imine/hydrazone moieties results in corrosion inhibition properties (90.4–93.2% efficiency), highlighting divergent applications compared to sulfonyl-containing derivatives .

Brominated Propanone Derivatives

  • 1-Bromo-2-propanol: A brominated alcohol with a hydroxyl group instead of a sulfonyl moiety. Its lower molecular weight (139.0 g/mol) and polar hydroxyl group make it more water-soluble but less thermally stable than this compound .
  • 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one : Incorporates a halogenated aryl group, enhancing lipophilicity. This compound is used in agrochemical synthesis but lacks the sulfonyl group’s electron-withdrawing effects, limiting its utility in reactions requiring strong electrophiles .

Sulfur-Containing Analogs

  • 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one : The methylsulfanyl group (SMe) is less electron-withdrawing than methylsulfonyl (SO₂Me), resulting in slower reaction kinetics in nucleophilic substitutions. Crystallographic studies reveal distinct packing arrangements due to weaker intermolecular interactions .
  • 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one : Combines a sulfonyl group with an indole ring, enabling applications in heterocyclic chemistry. The indole moiety introduces π-π stacking interactions absent in simpler propan-2-one derivatives .

Preparation Methods

Key Reaction Parameters

ParameterTypical ConditionsYield (%)Reference
Reagent Br₂ (1–2 equivalents)60–80
Solvent Acetic acid, trifluoroacetic acid (TFA), or chloroform (CHCl₃)
Temperature 0–5°C (to prevent over-bromination) or 25–40°C (for faster kinetics)
Work-Up Neutralization with NaHCO₃, extraction with organic solvents, crystallization

Reaction Mechanism

  • Formation of the enol : The methylsulfonyl group stabilizes the enolate intermediate, facilitating electrophilic attack.

  • Bromine addition : Br₂ reacts with the α-carbon, forming a mono-brominated product.

  • Neutralization : Excess acid is neutralized to prevent side reactions.

Advantages and Challenges

  • High selectivity : The electron-withdrawing methylsulfonyl group directs bromine to the α-position.

  • Temperature sensitivity : Elevated temperatures risk dibromination or decomposition.

  • Solvent choice : Polar aprotic solvents (e.g., TFA) enhance reaction efficiency but may require careful handling due to corrosivity.

Radical Bromination Using N-Bromosuccinimide (NBS)

Though less common for ketones, radical bromination with NBS and azobisisobutyronitrile (AIBN) has been explored for related substrates. This method is typically used for allylic or benzylic positions but may adapt to α-bromination under specific conditions.

Example Protocol

ParameterConditions
Reagents NBS (1.5 equivalents), AIBN (0.1 equivalents)
Solvent Carbon tetrachloride (CCl₄)
Temperature 60°C (reflux)
Reaction Time 12–24 hours
Work-Up Filtration to remove NBS, extraction with ethyl acetate, distillation

Limitations

  • Low yields : Radical pathways are less selective for α-carbons compared to electrophilic methods.

  • Byproducts : Potential formation of dibrominated or rearranged products.

Bromination via Sulfonic Acid Derivatives

A less direct route involves synthesizing the sulfonate ester of 1-(methylsulfonyl)propan-2-ol and displacing the leaving group with bromide. This method is rarely employed but offers an alternative for complex substrates.

Example Steps

  • Sulfonation : React 1-(methylsulfonyl)propan-2-ol with a sulfonyl chloride (e.g., tosyl chloride) to form a sulfonate ester.

  • Nucleophilic substitution : Treat the sulfonate with a bromide source (e.g., LiBr) in polar aprotic solvents (e.g., DMF).

Challenges

  • Stepwise complexity : Requires protection/deprotection steps, reducing overall efficiency.

  • Low atom economy : Excess reagents and byproducts increase waste.

Comparative Analysis of Bromination Methods

MethodAdvantagesDisadvantages
Direct Br₂ High yield, straightforward work-upRequires precise temperature control
NBS/AIBN Mild conditions, scalableLow selectivity, byproduct formation
Sulfonate substitution Suitable for sensitive substratesMulti-step synthesis, low atom economy

Case Study: Bromination in Acetic Acid

A protocol from bromodecarboxylation studies highlights the use of Br₂ in acetic acid for α-bromination. While the original work focused on 1,3-dibromo-1,1-difluoro-2-propanone, analogous conditions apply to 1-(methylsulfonyl)propan-2-one:

  • Reagents : Br₂ (1.2 equivalents), acetic acid.

  • Conditions : 0–5°C, stirring for 2–3 hours.

  • Work-Up : Quench with aqueous NaHCO₃, extract with CH₂Cl₂, and crystallize from acetone.

  • Yield : ~76% (inferred from similar ketone brominations).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and optimized stoichiometry are critical:

  • Reaction engineering : Use microreactors to enhance heat/mass transfer.

  • Waste minimization : Recycle excess Br₂ via gas-phase separation.

  • Safety : Handle Br₂ in well-ventilated areas to mitigate toxicity risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-1-(methylsulfonyl)propan-2-one, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is typically synthesized via alkylation or sulfonylation reactions. For example, bromination of 1-(methylsulfonyl)propan-2-one using HBr or NBS (N-bromosuccinimide) in ethanol at 65°C yields ~62% product after purification by column chromatography (hexanes/ethyl acetate gradients) . Solvent polarity and temperature significantly impact reaction kinetics: polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution, while elevated temperatures (60–70°C) accelerate bromine activation. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexanes:EtOAc) and confirm purity via NMR (δ ~3.2 ppm for CH3SO2, δ ~4.5 ppm for Br-C=O) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer: Use X-ray crystallography to resolve molecular geometry, particularly the dihedral angle between the sulfonyl and bromo groups, which influences reactivity. Empirical absorption corrections (e.g., spherical harmonic functions) mitigate anisotropic diffraction artifacts . Complement with DFT calculations (B3LYP/6-311G**) to map electrostatic potential surfaces, highlighting nucleophilic attack sites (e.g., bromine vs. carbonyl carbon) . IR spectroscopy (C=O stretch ~1700 cm⁻¹, S=O ~1150 cm⁻¹) and HRMS (m/z calculated for C4H7BrO3S: [M+H]+ 228.92) validate functional groups .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer: Column chromatography (silica gel, 20–30% ethyl acetate/hexanes) is standard, but recrystallization from ethanol/water (1:3) may improve purity >95% . For trace brominated byproducts (e.g., dibromo derivatives), use preparative HPLC (C18 column, acetonitrile/water gradient). Confirm purity via GC-MS (retention time ~8.2 min) and elemental analysis (C: 21.1%, H: 3.1%, Br: 34.9%) .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: The electron-withdrawing sulfonyl group stabilizes the α-carbon, favoring nucleophilic substitution (SN2) at the bromine site. In Suzuki-Miyaura couplings, use Pd(PPh3)4 (5 mol%), K2CO3, and arylboronic acids in THF/H2O (3:1) at 80°C to yield biaryl sulfones. Competing elimination to form α,β-unsaturated sulfones can occur with bulky bases (e.g., t-BuOK); suppress this by lowering reaction temperature to 50°C .

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

  • Methodological Answer: Discrepancies often arise from solvent dielectric effects or catalyst poisoning by sulfone byproducts. Conduct kinetic studies (e.g., UV-Vis monitoring at 280 nm) to compare turnover frequencies (TOF) in DMSO vs. toluene. Use chelating ligands (e.g., 1,10-phenanthroline) to mitigate Pd black formation in cross-couplings. Validate reproducibility via round-robin testing across labs .

Q. How can computational modeling predict regioselectivity in multi-step syntheses using this compound?

  • Methodological Answer: Employ molecular docking (AutoDock Vina) to simulate interactions between this compound and enzyme active sites (e.g., JAK2 inhibitors). For SN2 vs. SN1 pathway analysis, calculate activation energies (ΔG‡) using Gaussian09 at the M06-2X/def2-TZVP level. Match computed NMR shifts (GIAO method) with experimental data to validate transition states .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Use fume hoods and flame-resistant PPE (nitrile gloves, lab coat). The compound is flammable (flash point ~44°C) and a skin irritant. Store in amber glass under nitrogen at 2–8°C. Neutralize spills with 10% NaHCO3, followed by activated charcoal adsorption. Monitor airborne exposure via OSHA Method 1009 (PEL <1 ppm) .

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